N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
Historical Development of Oxadiazole-Based Bioactive Compounds
The exploration of oxadiazoles in medicinal chemistry began in the late 19th century with the pioneering work of Tiemann and Krüger, who first synthesized the 1,2,4-oxadiazole heterocycle in 1884. However, significant pharmacological interest emerged only in the mid-20th century, driven by the discovery of Oxolamine, a 1,2,4-oxadiazole derivative introduced in the 1960s as a cough suppressant. This milestone marked the transition of oxadiazoles from chemical curiosities to therapeutic agents. Subsequent decades witnessed systematic efforts to optimize oxadiazole derivatives for diverse biological targets. For instance, the 1980s saw the development of 1,2,4-oxadiazole-based kinase inhibitors, while the 2000s expanded their application into antimicrobial and anticancer agents.
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
| Year | Milestone | Therapeutic Area |
|---|---|---|
| 1884 | Synthesis of 1,2,4-oxadiazole by Tiemann | N/A |
| 1960 | Oxolamine approved as antitussive agent | Respiratory disorders |
| 1995 | First 1,2,4-oxadiazole kinase inhibitor | Oncology |
| 2010 | Antimicrobial oxadiazoles with MIC <1 μg/mL | Infectious diseases |
The structural plasticity of 1,2,4-oxadiazoles, enabled by their synthetic accessibility and bioisosteric equivalence to esters and amides, has facilitated their integration into drug candidates targeting enzymes, receptors, and epigenetic regulators.
Significance of 1,2,4-Oxadiazole Moiety in Medicinal Chemistry Research
The 1,2,4-oxadiazole ring’s unique electronic configuration and hydrogen-bonding capacity make it a privileged scaffold in drug design. Its bioisosteric relationship with carboxylic acid derivatives allows for enhanced metabolic stability while preserving pharmacological activity. For example, replacing ester groups in protease inhibitors with 1,2,4-oxadiazole moieties reduces hepatic hydrolysis, improving oral bioavailability. Additionally, the heterocycle’s dipole moment (2.5–3.0 D) facilitates interactions with hydrophobic enzyme pockets, as demonstrated in carbonic anhydrase IX inhibitors where oxadiazole derivatives exhibit IC~50~ values below 10 nM.
Recent computational studies reveal that 1,2,4-oxadiazoles participate in charge-transfer complexes with biological targets, particularly in kinase binding sites. For instance, molecular docking of 1,2,4-oxadiazole-containing RET kinase inhibitors shows strong hydrogen bonds with backbone amides of Glu775 and Asp892, coupled with van der Waals interactions in the hydrophobic region. This dual binding mode underpins their efficacy in oncological applications, with lead compounds demonstrating nanomolar potency against multiple cancer cell lines.
Emergence of Pyrazinyl-Oxadiazole-Pyridine Hybrid Structures
The integration of pyrazine and pyridine rings into 1,2,4-oxadiazole-based compounds represents a paradigm shift in heterocyclic drug design. Pyrazine’s electron-deficient aromatic system enhances π-stacking with nucleic acid bases, making such hybrids particularly effective in antiviral and antineoplastic applications. Meanwhile, the pyridine moiety contributes to solubility and metal-coordination properties, as evidenced by enhanced blood-brain barrier penetration in neuroprotective agents.
Table 2: Structural Contributions of Hybrid Components
| Component | Key Properties | Biological Impact |
|---|---|---|
| 1,2,4-Oxadiazole | Bioisosteric replacement, metabolic stability | Target engagement, prolonged half-life |
| Pyrazine | π-Deficient aromaticity, H-bond acceptance | DNA intercalation, kinase inhibition |
| Pyridine | Basicity, solubility, metal coordination | Enhanced bioavailability, CNS penetration |
The tripartite hybrid structure of N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide capitalizes on these synergistic effects. Molecular modeling predicts that the pyrazine ring engages in edge-to-face interactions with Phe786 in the ATP-binding pocket of abl kinase, while the oxadiazole nitrogen atoms form hydrogen bonds with Thr315. This multi-modal binding profile suggests potential utility in tyrosine kinase-driven malignancies.
Research Trajectory and Scientific Importance
The evolution from monocyclic oxadiazoles to hybrid systems reflects medicinal chemistry’s response to polypharmacological challenges. Modern drug discovery increasingly prioritizes multi-target agents to combat complex diseases like cancer and neurodegenerative disorders. The compound’s design aligns with this trend, combining kinase inhibitory potential (via pyrazine-oxadiazole) with epigenetic modulation capabilities (via pyridine-acetamide).
Current research focuses on optimizing the substitution pattern of the 2-methylphenyl group to fine-tune selectivity. Preliminary SAR data indicate that para-substituted electron-withdrawing groups on the phenyl ring enhance binding to histone deacetylases (HDACs), with fluorinated derivatives showing 5-fold greater potency than unsubstituted analogs. Such findings underscore the compound’s versatility as a platform for developing next-generation therapeutics addressing multifactorial pathologies.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c1-13-4-2-3-5-15(13)23-17(27)12-26-11-14(6-7-18(26)28)20-24-19(25-29-20)16-10-21-8-9-22-16/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKKQQQEVPFMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, a compound featuring a complex structure with multiple pharmacophores, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It contains a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the pyrazine and pyridine rings adds to its potential as a therapeutic agent.
Anticancer Activity
Research Findings:
- In Vitro Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values in the low micromolar range. This suggests potent antiproliferative effects that warrant further investigation into its mechanism of action .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes such as histone deacetylases (HDAC), which play a critical role in cancer cell proliferation and survival. By modulating gene expression through epigenetic mechanisms, the compound may induce apoptosis in cancer cells .
- Comparative Studies : In comparative studies with other oxadiazole derivatives, this compound exhibited superior activity against specific cancer types, highlighting its potential as a lead compound for further development .
Table of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa | 5.0 | |
| Cytotoxicity | CaCo-2 | 8.0 | |
| HDAC Inhibition | Various | Moderate |
Case Studies
Case Study 1: Antiproliferative Effects
In a study involving a panel of 12 human tumor cell lines, the compound showed selective cytotoxicity towards renal cancer cells with an IC50 of approximately 1.143 µM. This selectivity is particularly promising for developing targeted therapies that minimize side effects on normal tissues .
Case Study 2: Mechanistic Insights
Further investigations revealed that the compound interacts with specific protein targets involved in cell cycle regulation and apoptosis pathways. For instance, it was shown to inhibit Aurora B kinase activity, which is crucial for mitotic progression in cancer cells .
Comparison with Similar Compounds
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
This compound () shares the acetamide backbone but differs in substituents:
- Core structure : A 1,2,4-triazole ring replaces the 1,2,4-oxadiazole group.
- Substituents : A thioether (-S-) linkage and a 2-methoxy-5-methylphenyl group are present instead of the pyrazinyl-oxadiazole and 2-methylphenyl groups.
- Molecular weight : The average mass is 435.51 g/mol (vs. ~450–460 g/mol for the target compound, estimated based on structural complexity).
Key differences :
The triazole-thioether group in may confer greater metabolic stability but reduced aqueous solubility compared to the oxadiazole-pyrazine system .
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide
From , this compound features a thiazole-acetamide scaffold with a pyrazole substituent. While structurally distinct, it highlights the role of acetamide derivatives in targeting kinases or inflammatory pathways. Unlike the target compound, it lacks the pyridinone-oxadiazole motif, which is critical for π-stacking in enzyme active sites .
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- The target compound’s pyrazine-oxadiazole moiety may enhance selectivity for kinases or proteases due to its ability to form dual hydrogen bonds and aromatic interactions. In contrast, the triazole-thioether analogue () might exhibit broader off-target effects due to its less polarized structure .
- Pyridinone derivatives are known for moderate CYP450 inhibition, whereas thioether-containing compounds (e.g., ) could show higher hepatic clearance due to sulfur oxidation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide derivatives?
- Methodology :
- Step 1 : Condensation reactions are typically used to assemble the oxadiazole and pyridine cores. For example, 1,3,4-oxadiazole formation involves reacting hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : The pyridine ring is functionalized via nucleophilic substitution or cyclization. Refluxing with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours facilitates coupling between intermediates .
- Step 3 : Final acetamide linkage is achieved using condensing agents (e.g., DCC, EDCI) in anhydrous solvents. Purification via recrystallization (ethanol/water) ensures >95% purity .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole and pyridine rings. For example, oxadiazole protons resonate at δ 8.5–9.0 ppm in DMSO-d₆ .
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted hydrazides).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What key physicochemical properties influence its biological activity?
- Critical Parameters :
- LogP : ~3.2 (predicted), indicating moderate lipophilicity for membrane permeability .
- Hydrogen Bond Acceptors/Donors : 8 acceptors (oxadiazole, pyridine, acetamide) and 2 donors (amide NH), affecting solubility and target binding .
- Polar Surface Area (PSA) : ~110 Ų, suggesting potential blood-brain barrier penetration limitations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the oxadiazole-pyridine core?
- Approach :
- Catalyst Screening : Zeolite (Y-H) enhances regioselectivity in oxadiazole formation, reducing side products like open-chain hydrazones .
- Solvent Effects : Replacing polar aprotic solvents (DMF) with ionic liquids (e.g., [BMIM][BF₄]) improves reaction rates and yields by 15–20% .
- Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes with comparable yields (75–85%) .
Q. How should researchers address contradictions in reported biological activity data (e.g., antiproliferative vs. inactive results)?
- Resolution Strategies :
- Assay Variability : Test compounds across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type-specific effects .
- Metabolic Stability : Evaluate cytochrome P450 interactions; unstable metabolites may explain false negatives in vitro .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing pyrazine with pyridazine) to isolate SAR trends .
Q. What computational tools are effective for predicting binding modes and pharmacokinetics?
- Tools and Workflows :
- Molecular Docking (AutoDock Vina) : Predict interactions with kinase targets (e.g., EGFR), guided by the oxadiazole’s electron-deficient π-system .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates .
- ADMET Prediction (SwissADME) : Forecast bioavailability, highlighting potential CYP3A4 inhibition risks .
Q. How does substituent variation on the phenyl and oxadiazole rings impact bioactivity?
- SAR Insights :
- Electron-Withdrawing Groups (F, Cl) : Enhance antiproliferative activity by 3–5 fold in breast cancer models (IC₅₀ = 2–5 µM) .
- Methyl Substitution (2-methylphenyl) : Reduces metabolic clearance by 40% compared to unsubstituted phenyl, improving plasma stability .
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives show superior kinase inhibition (e.g., IC₅₀ = 0.8 µM vs. 5.2 µM for Aurora B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
